

"solubility of 2-Amino-2-(3-tetrahydrofuranyl)ethanol in common organic solvents"

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Compound of Interest

Compound Name: 2-Amino-2-(3-tetrahydrofuranyl)ethanol

Cat. No.: B113201

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A Technical Guide to the Solubility of 2-Amino-2-(3-tetrahydrofuranyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published quantitative solubility data for **2-Amino-2-(3-tetrahydrofuranyl)ethanol** is not readily available in scientific literature. This guide provides a predictive assessment based on the compound's structural analogues and outlines detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.^{[1][2]} **2-Amino-2-(3-tetrahydrofuranyl)ethanol** possesses both polar and non-polar characteristics. The presence of the amine (-NH₂) and hydroxyl (-OH) groups allows for hydrogen bonding, suggesting solubility in polar protic solvents. The tetrahydrofuran ring provides some non-polar character.

Based on these structural features, a predicted solubility profile in common organic solvents is presented below. It is crucial to note that these are qualitative predictions and must be confirmed through experimental validation.

Table 1: Predicted Solubility of **2-Amino-2-(3-tetrahydrofuranyl)ethanol** in Common Organic Solvents

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Water	High	The amine and hydroxyl groups can form strong hydrogen bonds with water molecules.[3]
Methanol	High	Methanol is a polar protic solvent capable of hydrogen bonding. [4]	
Ethanol	High	Similar to methanol, ethanol's hydroxyl group can interact favorably with the solute.[4]	
Polar Aprotic	Acetone	Moderate	Acetone is polar but cannot donate a hydrogen bond. It can act as a hydrogen bond acceptor.
Acetonitrile	Moderate to Low	Less polar than acetone, its ability to dissolve the compound is likely reduced.	
Dimethyl Sulfoxide (DMSO)	High	A highly polar aprotic solvent, often a good solvent for compounds with multiple polar functional groups.[5]	

N,N-Dimethylformamide (DMF)	High	Similar to DMSO, DMF is a potent polar aprotic solvent. [5]	
Non-Polar	Hexane	Low	The significant difference in polarity makes dissolution unlikely. [1]
Toluene	Low	While toluene has some aromatic character, it is largely non-polar and a poor solvent for polar molecules.	
Chlorinated	Dichloromethane (DCM)	Moderate to Low	DCM has moderate polarity and may show some ability to dissolve the compound.
Chloroform	Moderate to Low	Similar in polarity to DCM.	

Experimental Protocol for Solubility Determination

A reliable and straightforward method for determining the solubility of a compound is the shake-flask method.[\[6\]](#) This protocol outlines the necessary steps for quantitative analysis.

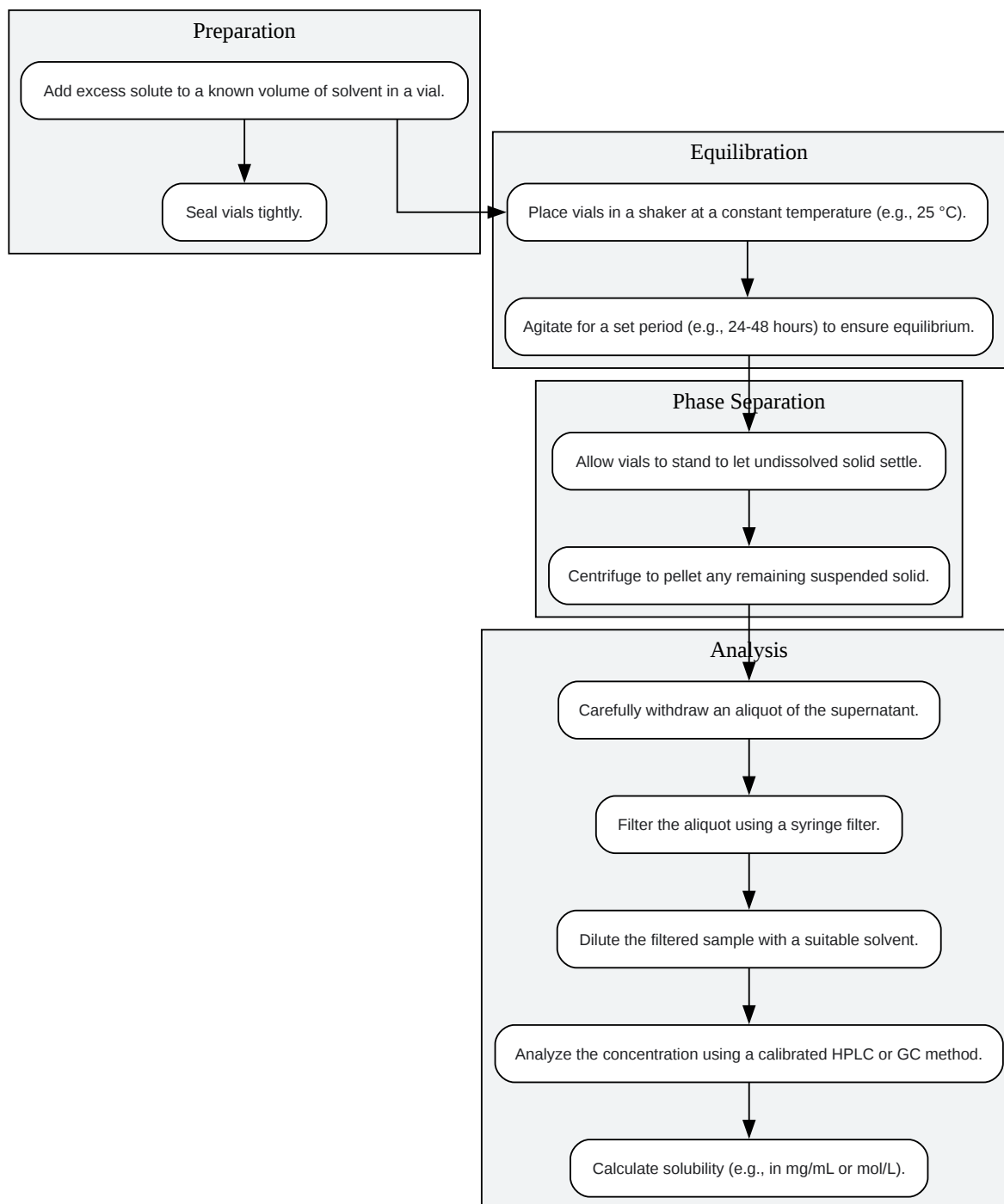
2.1 Materials and Equipment

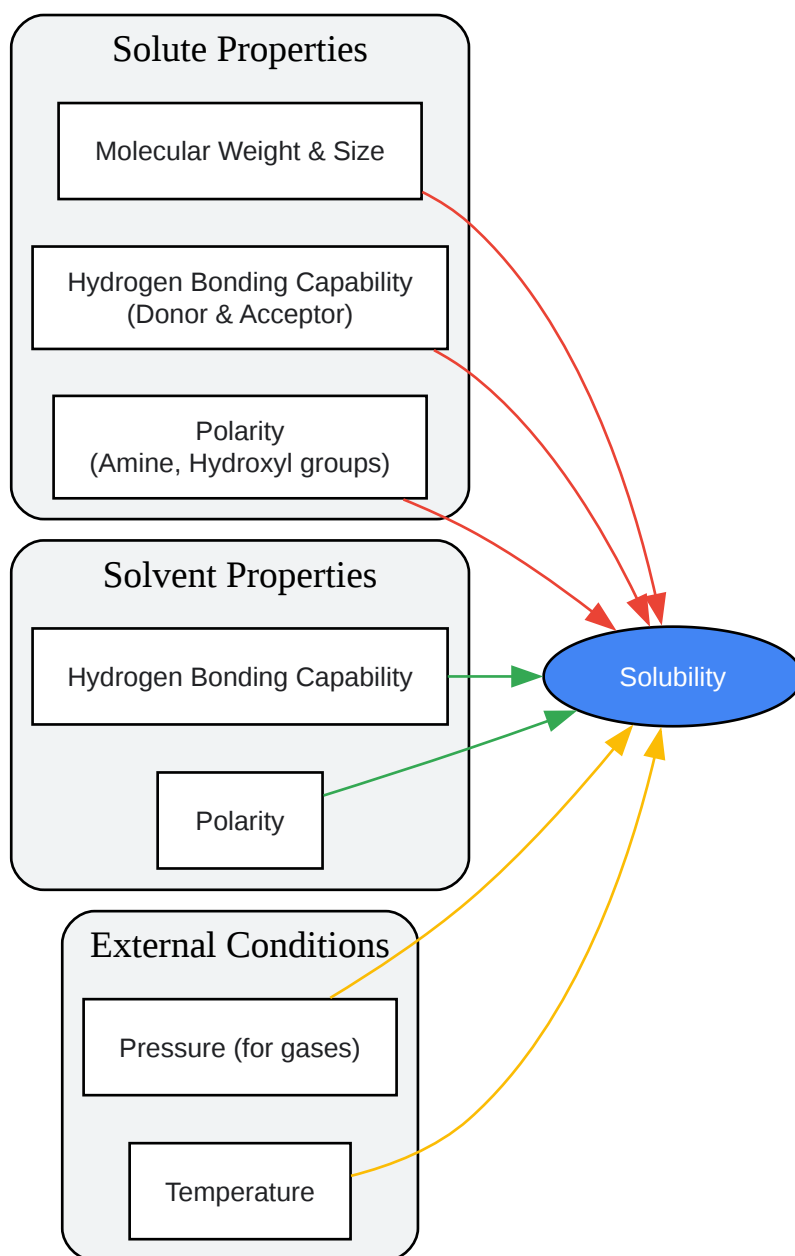
- **2-Amino-2-(3-tetrahydrofuranyl)ethanol** (solute)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (± 0.1 mg)
- Vials with screw caps

- Thermostatically controlled shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

2.2 Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.





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